

# Application Note: Spectrophotometric Determination of Ensulizole in Cosmetic Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ensulizole (Standard)

Cat. No.: B149491

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AN-CS-001

## Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of Ensulizole (2-Phenylbenzimidazole-5-sulfonic acid) in various cosmetic formulations, such as creams, lotions, and gels. Ensulizole is a water-soluble UV-B filter widely used in sunscreen products to protect the skin from harmful solar radiation.[1] The method is based on the direct measurement of Ensulizole's absorbance in the UV region. This protocol has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine quality control analysis in the cosmetic industry.

## Introduction

Ensulizole, chemically known as 2-Phenylbenzimidazole-5-sulfonic acid, is an organic compound used as a primary UV-B absorbing agent in sunscreen and daily-wear cosmetic products.[2] Its water-soluble nature allows for its incorporation into lightweight, non-greasy formulations.[3] To ensure product efficacy and compliance with regulatory limits—which can be up to 4% in the United States and 8% in the European Union—a reliable analytical method for its quantification is essential.[4] While methods like High-Performance Liquid Chromatography (HPLC) are used for the simultaneous analysis of multiple UV filters, UV-Vis

spectrophotometry offers a straightforward and economical alternative for the specific quantification of Ensulizole.<sup>[2][5]</sup>

## Principle of the Method

The method is based on the inherent property of Ensulizole to strongly absorb ultraviolet radiation within the UV-B spectrum, which is attributable to its molecular structure containing conjugated aromatic rings. The quantification is achieved by measuring the absorbance of an Ensulizole solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is approximately 306 nm. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of Ensulizole.<sup>[6]</sup>

## Experimental Protocols

### Apparatus and Reagents

- Apparatus:
  - UV-Vis Spectrophotometer (single or double beam)
  - 1 cm matched quartz cuvettes
  - Analytical balance ( $\pm 0.1$  mg)
  - Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)
  - Pipettes (Class A)
  - Ultrasonic bath
  - Syringe filters (0.45  $\mu\text{m}$ , PTFE or suitable solvent-compatible membrane)
- Reagents:
  - Ensulizole Reference Standard ( $\geq 98\%$  purity)
  - Methanol (HPLC or Analytical Grade)
  - Deionized Water

- Cosmetic product samples containing Ensulizole

## Preparation of Standard Solutions

- Stock Standard Solution (100 µg/mL):
  - Accurately weigh 10.0 mg of Ensulizole reference standard.
  - Transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
  - Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.
- Working Standard Solutions (2 - 12 µg/mL):
  - Prepare a series of working standard solutions by pipetting appropriate aliquots of the stock solution into separate 10 mL volumetric flasks.
  - For example, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the 100 µg/mL stock solution.
  - Dilute to the mark with methanol to obtain concentrations of 2, 4, 6, 8, 10, and 12 µg/mL, respectively.

## Sample Preparation (for Cream/Lotion)

The initial preparation of a cosmetic sample typically involves dissolving it in a carefully selected solvent like methanol or ethanol.<sup>[4][5]</sup>

- Accurately weigh approximately 1.0 g of the cosmetic formulation into a 100 mL beaker.
- Add 50 mL of methanol and stir with a glass rod to disperse the sample.
- Transfer the dispersion to a 100 mL volumetric flask. Use additional methanol to rinse the beaker and ensure a complete transfer.

- Place the volumetric flask in an ultrasonic bath for 15 minutes to facilitate the complete extraction of Ensulizole.
- Allow the flask to cool to room temperature and dilute to the mark with methanol. Mix well.
- Centrifuge a portion of the solution or allow it to stand until the insoluble excipients settle.
- Filter the supernatant through a 0.45 µm syringe filter to obtain a clear solution. Discard the first few mL of the filtrate.<sup>[7]</sup>
- This solution may require further dilution with methanol to bring the Ensulizole concentration within the linear range of the calibration curve (2-12 µg/mL). The dilution factor must be recorded.

## Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.
- Use methanol as the blank to zero the instrument.
- Determine the  $\lambda_{\text{max}}$  by scanning one of the working standard solutions (e.g., 8 µg/mL). The peak should be observed at approximately 306 nm.
- Set the instrument to measure the absorbance at the determined  $\lambda_{\text{max}}$ .
- Measure the absorbance of each working standard solution and the prepared sample solution(s).

## Data Analysis and Calculation

- Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions (in µg/mL). Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).
- Quantification: Use the regression equation to calculate the concentration of Ensulizole in the sample solution.
  - $\text{Concentration (}\mu\text{g/mL)} = (\text{Absorbance of Sample} - \text{y-intercept}) / \text{slope}$

- Calculate the percentage of Ensulizole in the original cosmetic product using the following formula:

$$\% \text{ Ensulizole (w/w)} = (C \times DF \times V) / (W \times 10^4)$$

Where:

- C = Concentration of Ensulizole in the measured sample solution (µg/mL)
- DF = Dilution factor applied during sample preparation
- V = Initial volume of the sample extract (mL)
- W = Weight of the cosmetic sample taken (g)
- $10^4$  = Conversion factor from µg/g to % (w/w)

## Method Validation Summary

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).<sup>[8]</sup> The results are summarized in the tables below.

## Data Presentation

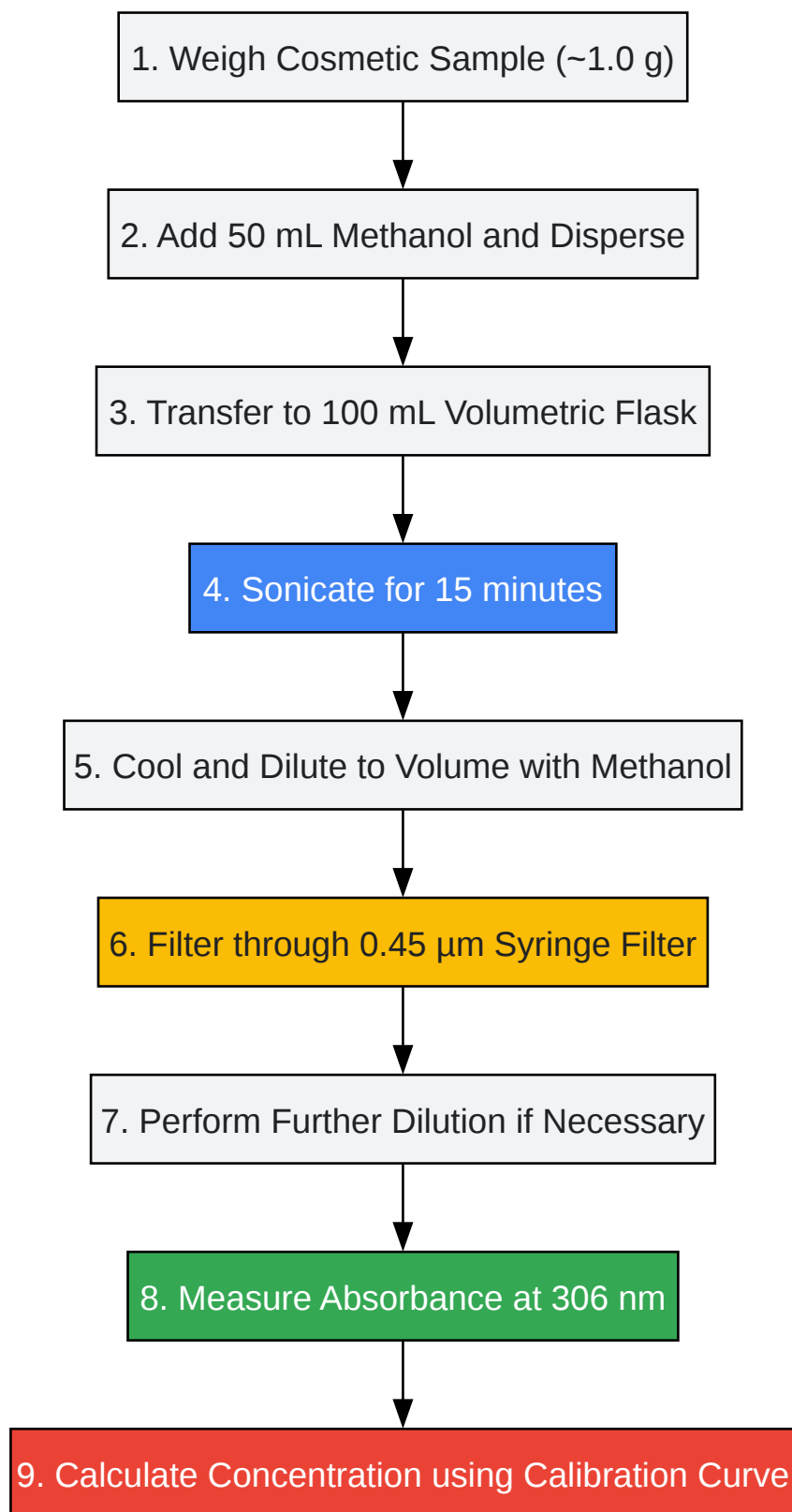
Table 1: Summary of Method Validation Parameters

Parameter	Result	Acceptance Criteria
Wavelength ( $\lambda_{\text{max}}$ )	306 nm	-
Linearity Range	2 - 12 $\mu\text{g/mL}$	$r^2 \geq 0.999$
Correlation Coefficient ( $r^2$ )	0.9995	-
Regression Equation	$y = 0.0815x + 0.0021$	-
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (% RSD)		
- Intra-day	< 1.5%	$\leq 2.0\%$
- Inter-day	< 2.0%	$\leq 2.0\%$
Limit of Detection (LOD)	0.15 $\mu\text{g/mL}$	-
Limit of Quantification (LOQ)	0.45 $\mu\text{g/mL}$	-

Table 2: Representative Linearity Data

Concentration ( $\mu\text{g/mL}$ )	Absorbance (Mean, n=3)
2.0	0.166
4.0	0.328
6.0	0.490
8.0	0.655
10.0	0.816
12.0	0.980

## Experimental Workflow Diagram



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Caption: Workflow for Ensulizole quantification in cosmetics.

## Conclusion

The developed UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the determination of Ensulizole in cosmetic formulations. The validation results confirm that the method is suitable for its intended purpose and can be effectively implemented for routine quality control analysis, ensuring that products meet formulation specifications and regulatory requirements. The low cost of reagents and instrumentation makes this method a highly accessible option for cosmetic laboratories.[7]

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Address: 3281 E Guasti Rd  
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